3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzodioxin ring fused with a piperazine and benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Piperazine Derivative Formation: The benzodioxin derivative is then reacted with piperazine to form the piperazine derivative.
Coupling with Benzotriazinone: The final step involves coupling the piperazine derivative with benzotriazinone under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and benzotriazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring and piperazine moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the piperazine and benzotriazinone moieties.
2-Benzothiazolamine derivatives: Contain similar structural features but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of 3-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one lies in its combination of the benzodioxin, piperazine, and benzotriazinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H21N5O5 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C22H21N5O5/c28-20(13-27-21(29)15-5-1-2-6-16(15)23-24-27)25-9-11-26(12-10-25)22(30)19-14-31-17-7-3-4-8-18(17)32-19/h1-8,19H,9-14H2 |
InChI Key |
GMFHZFBNKMYTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
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